Caracurine V

説明

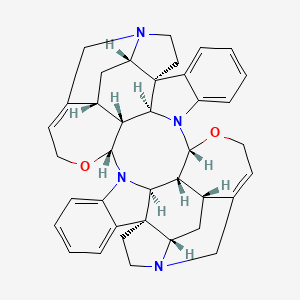

Caracurine V is a bisquaternary ammonium alkaloid isolated from Strychnos toxifera, traditionally used in curare poisons. Structurally, it features a rigid, closed-ring system formed by two indole moieties linked via an oxygen atom and allyl alcohol side chains (Figure 1) . Its pharmacological profile is marked by potent antagonism at the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR) with nanomolar affinity (IC50 ~18–820 nM) . Additionally, this compound derivatives exhibit allosteric modulation at muscarinic M2 receptors, demonstrating subtype selectivity influenced by N-substituents .

特性

CAS番号 |

630-87-5 |

|---|---|

分子式 |

C38H40N4O2 |

分子量 |

584.7 g/mol |

IUPAC名 |

(1R,9R,16S,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene |

InChI |

InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2/t23-,24-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+/m0/s1 |

InChIキー |

CIRUUTNLDXXBKU-HCKBHOMASA-N |

SMILES |

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |

異性体SMILES |

C1CN2CC3=CCO[C@@H]4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N([C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |

正規SMILES |

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |

同義語 |

caracurine V |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Iso-Caracurine V

Iso-caracurine V, a decomposition product of Caracurine V, differs in its one-sided ring closure (Figure 2) . This structural alteration reduces its specificity for α7 nAChRs but enhances binding to muscle-type nAChRs. Key findings include:

- Muscle-Type nAChR Affinity : Dimethyl and nitrobenzyl derivatives of iso-caracurine V (e.g., compounds 29 and 31) exhibit Ki values of 18 nM and 79 nM, comparable to the neuromuscular blocker toxiferine I (14 nM) .

- α7 nAChR Activity : Weak antagonism (IC50 >590 nM), attributed to the absence of the closed-ring system critical for cation-π interactions with Trp149 .

Table 1: Binding Affinities of this compound and Iso-Caracurine V Derivatives

| Compound | α7 nAChR IC50 (nM) | Muscle-Type nAChR Ki (nM) | M2 Receptor EC0.5 (nM) |

|---|---|---|---|

| This compound (1a) | 18 | 1,500 | 5.2 |

| Iso-Caracurine V (29) | >590 | 18 | 12 |

| Toxiferine I | 820 | 14 | 2 |

| Alcuronium | 234 | 234 | 36 |

Bisnortoxiferine I Analogues

Bisnortoxiferine I, an open-ring precursor to this compound, lacks the rigid bicyclic structure (Figure 2). This confers distinct receptor selectivity:

- Muscle-Type nAChR: Bisnortoxiferine derivatives (e.g., compounds 2a–c) show high affinity (Ki ~234–820 nM), similar to alcuronium, but lower than toxiferine I .

- α7 nAChR : Reduced antagonism (IC50 ~590–820 nM) due to the absence of the closed-ring geometry required for Trp149 interactions .

- M2 Receptor : Moderate allosteric modulation (EC0.5 ~36 nM), influenced by N-allyl substituents rather than ring structure .

Toxiferine I and Alcuronium

- Toxiferine I : A bis-quaternary alkaloid with two hydroxyl groups. Exhibits high muscle-type nAChR affinity (Ki =14 nM) but weak α7 activity (IC50 =820 nM) due to steric hindrance from hydroxyls .

- Alcuronium : Clinically used neuromuscular blocker. Shares structural features with this compound but has lower α7 affinity (IC50 =234 nM) and moderate M2 modulation (EC0.5 =36 nM) .

Key Structural Determinants of Pharmacological Activity

Ring System and Receptor Selectivity

- Closed-Ring System (this compound): Facilitates cation-π interactions with α7 nAChR residues (Trp149, Tyr188, Tyr195), enabling nanomolar antagonism .

- Open-Ring System (Bisnortoxiferine): Favors muscle-type nAChR binding through hydrophobic interactions with the receptor’s orthosteric site .

Role of N-Substituents

Implications for Drug Design

- α7 nAChR Antagonists : this compound’s closed-ring system serves as a lead for neuropsychiatric agents targeting α7 receptors .

- Muscle-Type nAChR Blockers: Bisnortoxiferine derivatives offer scaffolds for neuromuscular blockers with reduced central side effects .

- Allosteric Modulators : N-substituted this compound analogues (e.g., diallylthis compound) show promise for selective M2 receptor modulation in cardiovascular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。